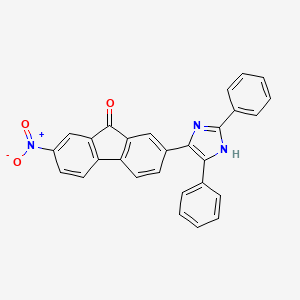
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one, also known as DIF-1, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. DIF-1 is a synthetic compound that was first identified as a natural product in Dictyostelium discoideum, a type of soil-dwelling amoeba. Since then, DIF-1 has been synthesized in the laboratory and has been found to have a variety of interesting properties that make it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one is not fully understood, but studies have suggested that it may target specific signaling pathways in cells. One study found that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can inhibit the Wnt signaling pathway, which is known to play a role in cancer development. Other studies have suggested that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one may target the Hedgehog signaling pathway, which is also involved in cancer development.
Biochemical and Physiological Effects:
Studies have found that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can have a variety of biochemical and physiological effects on cells. One study found that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can induce autophagy, a process where cells break down and recycle their own components. Other studies have suggested that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one may have anti-inflammatory properties and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one has several advantages as a research tool. It is a small molecule that can easily penetrate cells, making it a useful tool for studying intracellular signaling pathways. It is also relatively stable and can be synthesized in the laboratory, making it readily available for research purposes. However, one limitation of 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one. One area of interest is in cancer research, where 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one has shown promise as a potential treatment. Future studies could focus on optimizing the synthesis of 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one and testing its efficacy in animal models of cancer. Another area of interest is in the study of intracellular signaling pathways, where 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one could be used as a tool to better understand the mechanisms of these pathways. Finally, future studies could focus on identifying other potential applications for 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one, such as in the treatment of inflammatory diseases.
Synthesemethoden
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can be synthesized in the laboratory using a multi-step process that involves several chemical reactions. The first step involves the synthesis of the imidazole ring, which is then coupled with a fluorenone derivative to form the final product. The synthesis of 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one has been found to have a variety of potential applications in scientific research. One area of interest is in cancer research, where 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one has been shown to have anti-tumor properties. Studies have found that 2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitro-9H-fluoren-9-one can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further study as a potential cancer treatment.
Eigenschaften
IUPAC Name |
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitrofluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17N3O3/c32-27-23-15-19(11-13-21(23)22-14-12-20(31(33)34)16-24(22)27)26-25(17-7-3-1-4-8-17)29-28(30-26)18-9-5-2-6-10-18/h1-16H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIMIFZMILELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-diphenyl-1H-imidazol-4-yl)-7-nitrofluoren-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-propanamine dihydrochloride](/img/structure/B5122164.png)
![1-ethyl-4-[2-(4-isopropylphenoxy)propanoyl]piperazine](/img/structure/B5122168.png)
amino]benzamide](/img/structure/B5122184.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5122207.png)
![2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B5122211.png)
![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)